Hoveyda-Snapper Desymmetrization Catalyst
Overview
Description
The Hoveyda-Snapper Desymmetrization Catalyst is a chiral catalyst used in asymmetric synthesis, particularly for the desymmetrization of meso-diols. This catalyst is known for its high enantioselectivity and efficiency in producing enantioenriched compounds, which are valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of the Hoveyda-Snapper Desymmetrization Catalyst, also known as (S)-N-(®-3,3-Dimethylbutan-2-yl)-3,3-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)methyl)amino)butanamide, is achiral 1,3-diols . These compounds are targeted due to their potential for desymmetrization, a process that can result in the creation of chiral molecules from achiral or meso precursors .
Mode of Action
The this compound operates by silylating achiral 1,3-diols with a high degree of enantioselectivity . This catalyst is composed of three key components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety within the catalyst acts as a Lewis base . This interaction with the 1,3-diols leads to the creation of chiral molecules .
Biochemical Pathways
The this compound affects the biochemical pathway of silylation . Silylation is a process where a silicon atom is introduced into a molecule, often used in the protection of alcohols in organic synthesis. In this case, the catalyst enables the enantioselective silylation of 1,3-diols . The downstream effects include the synthesis of chiral molecules, which have wide applications in the field of drug discovery and development.
Result of Action
The result of the action of the this compound is the production of chiral molecules from achiral 1,3-diols . These chiral molecules are of significant interest in various fields, including pharmaceuticals, due to their unique properties.
Biochemical Analysis
Biochemical Properties
The Hoveyda-Snapper Desymmetrization Catalyst is made up of three simple, effective components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety acts as a Lewis base to activate the silicon electrophile . The chiral amine moiety provides steric hindrance
Molecular Mechanism
The this compound operates through a mechanism involving the activation of the silicon electrophile by the N-methylimidazole moiety . This activation allows for the desymmetrization of 1,3-diols, a process that has been demonstrated to occur with a high degree of enantioselectivity .
Preparation Methods
The Hoveyda-Snapper Desymmetrization Catalyst is typically synthesized using a combination of a Lewis base, a chiral amine, and an amino acid. The N-methylimidazole moiety acts as a Lewis base to activate the silicon electrophile, while the chiral amine provides steric hindrance . The synthetic route involves the silylation of meso-diols under mild reaction conditions to afford the monosilylated products in high yield with good to excellent enantioselectivities .
Industrial production methods for this catalyst are not extensively documented, but the synthesis generally involves standard organic synthesis techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
The Hoveyda-Snapper Desymmetrization Catalyst primarily undergoes silylation reactions. It is used to catalyze the enantioselective silylation of meso-diols, resulting in the formation of enantioenriched monosilylated products . Common reagents used in these reactions include silyl chlorides and meso-diols. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures.
The major products formed from these reactions are enantioenriched monosilylated diols, which can be further transformed into various chiral building blocks for use in the synthesis of complex molecules.
Scientific Research Applications
The Hoveyda-Snapper Desymmetrization Catalyst has a wide range of applications in scientific research:
Comparison with Similar Compounds
The Hoveyda-Snapper Desymmetrization Catalyst is unique in its high enantioselectivity and efficiency in silylation reactions. Similar compounds include:
Hoveyda-Grubbs Catalyst: Used for olefin metathesis reactions, this catalyst is also based on a ruthenium complex but is designed for different types of transformations.
Grubbs Catalyst: Another ruthenium-based catalyst used for olefin metathesis, known for its robustness and versatility.
Organocatalytic Asymmetric Synthesis Catalysts: These catalysts, such as those used for the desymmetrization of silanediols, offer high enantioselectivity and are used in similar applications.
The this compound stands out due to its specific application in the enantioselective silylation of meso-diols, providing high yields and excellent enantioselectivities under mild reaction conditions .
Properties
IUPAC Name |
(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLPFRRAGRCEM-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474416 | |
Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913831-29-5 | |
Record name | (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913831-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 913831-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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